molecular formula C17H17N3O3S4 B2592745 N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-66-9

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2592745
CAS No.: 1097897-66-9
M. Wt: 439.58
InChI Key: KZFCGSNPGYVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that features multiple functional groups, including thiazole, thiophene, sulfonyl, and piperidine. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S4/c21-16(19-17-18-12(11-26-17)14-6-3-9-24-14)13-5-1-2-8-20(13)27(22,23)15-7-4-10-25-15/h3-4,6-7,9-11,13H,1-2,5,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCGSNPGYVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable reagent such as Lawesson’s reagent.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Central Nervous System Disorders

The compound has been studied for its potential in treating various central nervous system (CNS) disorders, including anxiety and depression. Research indicates that derivatives of piperidine, such as this compound, exhibit selectivity for the serotonergic 5-HT1A receptor, which is crucial for mood regulation . This selectivity suggests its potential as an anxiolytic or antidepressant agent.

Pain Management

Recent studies have highlighted the compound's role as a dual inhibitor targeting human fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) enzymes. These enzymes are involved in pain modulation pathways. The presence of the piperidine moiety linked through a sulfonamide bond enhances its inhibitory potency against FAAH, making it a candidate for pain management therapies .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Specifically, it has shown promise as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in tumor metastasis. Modifications to the piperidine structure have been shown to enhance anti-metastatic activity, indicating that this compound could be part of a new class of anti-cancer agents .

Study on Pain Inhibition

In a study focused on multitarget inhibitors for pain treatment, the compound was evaluated alongside other derivatives for their ability to inhibit FAAH and sEH enzymes effectively. The results indicated that modifications to the aromatic rings surrounding the piperidine core significantly impacted inhibition potency, guiding future drug design efforts .

Anti-Metastatic Activity

Another study investigated the anti-metastatic potential of similar compounds with modifications to the piperidine moiety. Results showed that specific substitutions improved efficacy against LOX, suggesting that this compound could be developed further as an anti-cancer therapeutic .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide: can be compared with other thiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes thiophene and thiazole moieties, which are known to enhance biological activity. Its molecular formula is C15H14N2O3S3C_{15}H_{14}N_2O_3S_3 with a molecular weight of approximately 358.47 g/mol. The presence of these heterocyclic rings contributes to its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. In vitro studies indicate that compounds similar to this compound demonstrate significant activity against various bacterial strains. For instance, derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Properties

The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. Studies on similar compounds have indicated promising results in inhibiting the growth of breast cancer cell lines, with some compounds showing synergistic effects when combined with established chemotherapeutics like doxorubicin .

Structure–Activity Relationship (SAR)

The SAR analysis of thiophene and thiazole derivatives reveals that modifications to the core structure can significantly impact biological activity. Substituents on the thiophene ring, for example, can alter the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets.

CompoundStructureBiological ActivityReference
7bStructureMIC: 0.22 μg/mL against Staphylococcus aureus
9mStructureAntifungal activity against seven phytopathogenic fungi

Case Study 1: Antibacterial Evaluation

A series of thiazole/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antibacterial properties. Among these, a derivative structurally related to this compound exhibited excellent antibacterial activity with an MIC value indicating effectiveness against resistant strains .

Case Study 2: Antitumor Efficacy

In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, compounds derived from similar structures were tested for cytotoxicity. The results indicated that certain modifications led to enhanced efficacy, showcasing the potential for further development in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves sequential heterocycle formation, sulfonylation, and amide coupling:

Thiazole Core Assembly : Use Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives in refluxing acetonitrile (65–75% yield) .

Sulfonylation : React piperidine intermediates with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine to neutralize HCl (80–85% yield) .

Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in DMF at 0–25°C, achieving 39–55% yield after purification .

Q. Critical Parameters :

  • Temperature : Excess heat during sulfonylation promotes sulfonate ester byproducts.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Azabenzotriazole derivatives (e.g., HOAt) reduce racemization during coupling .

Q. Table 1: Synthetic Conditions from Analogous Studies

StepReagents/ConditionsYieldPurity (HPLC)Reference
Thiazole formationα-bromoketone, thiourea, acetonitrile, reflux65–75%90–95%
SulfonylationThiophene-2-sulfonyl chloride, DCM, Et₃N, 0°C80–85%≥98%
Amide couplingEDC/HOBt, DMF, 12h, 25°C39–55%98–99%

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • 1H/13C NMR : Identify thiophene protons (δ 7.2–7.5 ppm, J = 3.5–5 Hz) and sulfonyl-induced deshielding of piperidine H2 (δ 4.1–4.3 ppm) .
  • 2D Techniques (HSQC/HMBC) : Resolve overlapping signals in complex regions .

HPLC-MS : Verify purity (>98%) and molecular ion ([M+H]+) consistency (±0.5 Da) .

Single-Crystal XRD : Determines absolute configuration and sulfonyl-thiophene torsion angles (15–25°), critical for structure-activity studies .

Q. How do structural features (e.g., sulfonyl group, thiophene substitution) influence reactivity?

Methodological Answer:

  • Sulfonyl Group : Enhances electrophilicity of the piperidine nitrogen, facilitating nucleophilic substitutions. Electron-withdrawing effects stabilize transition states in coupling reactions .
  • Thiophene Substitution : Ortho-thiophene groups increase steric hindrance, reducing reaction rates in sulfonylation by 20–30% compared to para-substituted analogs .

Advanced Questions

Q. What computational strategies predict electronic properties and reaction pathways?

Methodological Answer:

Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites (e.g., thiazole C2 as a reactive center) .

Reaction Path Search : Use quantum chemical methods (e.g., IRC analysis) to identify intermediates in sulfonylation and amidation steps .

Solvent Effects : Apply COSMO-RS models to optimize solvent selection (e.g., DMF vs. acetonitrile) for coupling efficiency .

Q. How can SAR studies evaluate pharmacological potential?

Methodological Answer: A tiered approach is recommended:

Core Modifications : Replace thiazole with oxazole or vary sulfonyl groups to assess binding affinity .

Functional Group Probing : Introduce electron-withdrawing groups (e.g., -CF3) on thiophene to modulate π-π stacking .

Biological Testing : Prioritize targets via molecular docking (e.g., kinase enzymes) followed by in vitro IC50 assays .

Q. Table 2: SAR Design Using Factorial Experiments

FactorLevelsResponse VariableReference
Thiazole substitutionThiophene, phenyl, 4-methoxyphenylIC50 (nM)
Sulfonyl group sizeThiophene, tosyl, mesylLogP

Q. How to resolve contradictions in experimental data (e.g., variable yields)?

Methodological Answer: Apply statistical Design of Experiments (DOE):

Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical factors. For example, a 2³ design revealed DMF > acetonitrile for coupling yields .

Response Surface Methodology (RSM) : Optimize sulfonylation conditions (e.g., Et₃N stoichiometry) to minimize byproducts .

Q. What methods screen for polymorphic forms and assess stability?

Methodological Answer:

PXRD and DSC : Identify polymorphs (Form I vs. II) and melting transitions .

Hygroscopicity Tests : Expose crystals to 40–80% RH to assess stability. Sulfonyl-containing analogs often exhibit higher hygroscopicity .

Q. How to perform in silico ADMET profiling?

Methodological Answer:

Lipinski’s Rule : Predict oral bioavailability (MW < 500, LogP < 5). This compound’s MW (~500) suggests marginal compliance .

CYP450 Inhibition : Use Schrödinger’s QikProp to assess risks (e.g., CYP3A4 inhibition >50% at 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.